REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[Na].C(O[CH:11]=[C:12]([C:15]#[N:16])[C:13]#[N:14])C.[CH2:17]([OH:19])[CH3:18]>>[CH2:5]([O:4][C:1](=[O:3])[C:2]1[CH:11]=[C:12]([C:13]#[N:14])[C:15]([NH2:16])=[CH:18][C:17]=1[OH:19])[CH3:6] |^1:6|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 minutes at 80° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered off with suction
|
Type
|
DISSOLUTION
|
Details
|
The precipitate is dissolved
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered off with suction again
|
Type
|
CUSTOM
|
Details
|
After recrystallization from acetic acid
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
subsequently dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)C#N)N)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |